Cas no 918810-95-4 (3-(difluoromethyl)phenylmethanamine)

3-(Difluoromethyl)phenylmethanamine is a fluorinated aromatic amine with the molecular formula C8H9F2N. This compound features a difluoromethyl substituent on the phenyl ring, which enhances its stability and reactivity in synthetic applications. The presence of the amine group makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The difluoromethyl group contributes to improved metabolic stability and lipophilicity, making it valuable in medicinal chemistry. Its well-defined structure and high purity ensure consistent performance in coupling reactions and other transformations. Suitable for use under controlled conditions, it is handled with standard safety precautions for amines.
3-(difluoromethyl)phenylmethanamine structure
918810-95-4 structure
Product Name:3-(difluoromethyl)phenylmethanamine
CAS No:918810-95-4
MF:C8H9F2N
MW:157.16056895256
CID:770686
PubChem ID:58789242
Update Time:2025-05-20

3-(difluoromethyl)phenylmethanamine Chemical and Physical Properties

Names and Identifiers

    • (3-(Difluoromethyl)phenyl)methanamine
    • [3-(difluoromethyl)phenyl]methanamine
    • 3-(difluoromethyl)phenylmethanamine
    • 918810-95-4
    • 3-(Difluoromethyl)benzenemethanamine
    • SCHEMBL4614066
    • DS-14455
    • DTXSID50730087
    • EN300-156534
    • 1-[3-(Difluoromethyl)phenyl]methanamine
    • LTULTTDUHMVBFD-UHFFFAOYSA-N
    • AKOS017413572
    • Inchi: 1S/C8H9F2N/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,8H,5,11H2
    • InChI Key: LTULTTDUHMVBFD-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(CN)=C1)F

Computed Properties

  • Exact Mass: 157.07030562g/mol
  • Monoisotopic Mass: 157.07030562g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 117
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 26Ų

3-(difluoromethyl)phenylmethanamine Pricemore >>

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Key Organics Ltd
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